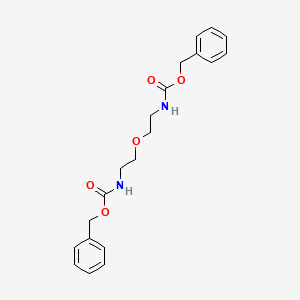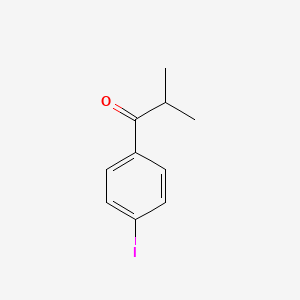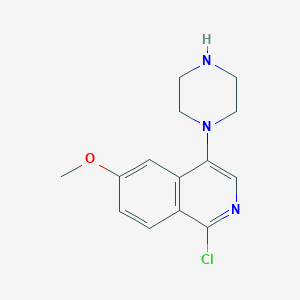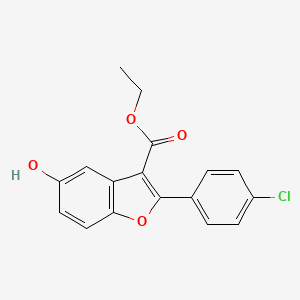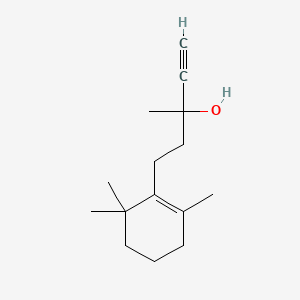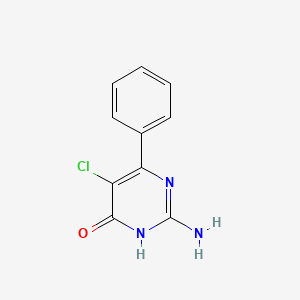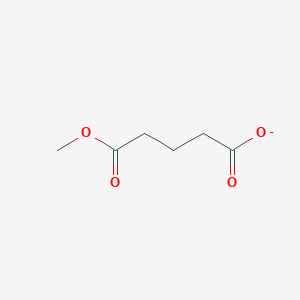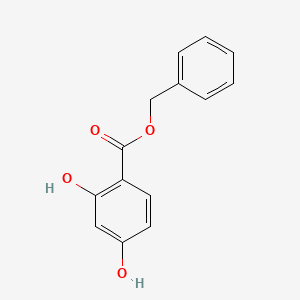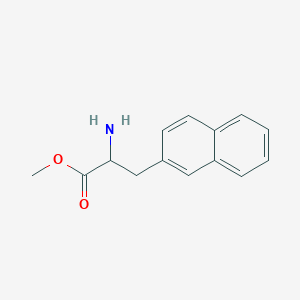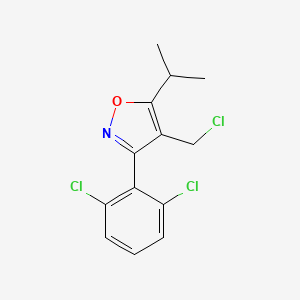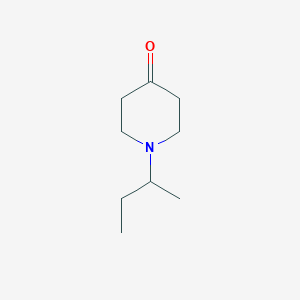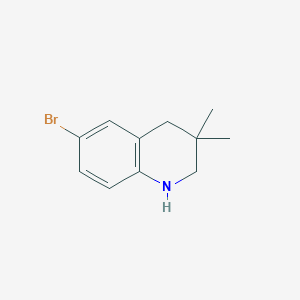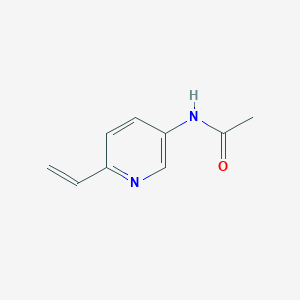![molecular formula C13H11N3O B8807557 2-Methyl-5-phenyl-4h,7h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B8807557.png)
2-Methyl-5-phenyl-4h,7h-pyrazolo[1,5-a]pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-phenyl-4h,7h-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl-4h,7h-pyrazolo[1,5-a]pyrimidin-7-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-amino-4-methylpyrazole with 2-phenyl-3,4-dihydro-4-oxo-5-pyrimidinecarboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .
化学反应分析
Types of Reactions
2-Methyl-5-phenyl-4h,7h-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
科学研究应用
2-Methyl-5-phenyl-4h,7h-pyrazolo[1,5-a]pyrimidin-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a fluorescent probe for studying biological processes due to its photophysical properties.
Medicine: It is being investigated for its anticancer and enzymatic inhibitory activities, making it a promising candidate for drug development.
作用机制
The mechanism of action of 2-Methyl-5-phenyl-4h,7h-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure .
相似化合物的比较
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound of the family, which shares the fused ring structure but lacks the specific substituents of 2-Methyl-5-phenyl-4h,7h-pyrazolo[1,5-a]pyrimidin-7-one.
Sildenafil: A well-known pyrazolo[1,5-a]pyrimidine derivative used in the treatment of erectile dysfunction.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A compound with similar structural features but different functional groups, used in energetic materials.
Uniqueness
This compound stands out due to its specific substituents, which confer unique photophysical and chemical properties. These properties make it particularly valuable in applications requiring fluorescence or specific reactivity patterns .
属性
分子式 |
C13H11N3O |
|---|---|
分子量 |
225.25 g/mol |
IUPAC 名称 |
2-methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H11N3O/c1-9-7-12-14-11(8-13(17)16(12)15-9)10-5-3-2-4-6-10/h2-8,15H,1H3 |
InChI 键 |
HHROHNILKCJWQG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC(=CC(=O)N2N1)C3=CC=CC=C3 |
溶解度 |
31.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


